Ácido 2-(2-oxociclohexil)acético

Descripción general

Descripción

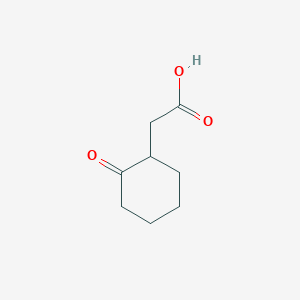

2-(2-Oxocyclohexyl)acetic acid is an organic compound with the molecular formula C8H12O3. It is characterized by a cyclohexane ring with a ketone group at the second position and an acetic acid moiety attached to the ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .

Aplicaciones Científicas De Investigación

2-(2-Oxocyclohexyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical intermediates and as a building block in organic synthesis

Mecanismo De Acción

Target of Action

The primary target of 2-(2-oxocyclohexyl)acetic Acid is the ene-reductases from the Old Yellow Enzyme family . These enzymes play a crucial role in the bioreduction of α,β-unsaturated γ-keto esters .

Mode of Action

2-(2-oxocyclohexyl)acetic Acid interacts with its targets, the ene-reductases, in a process known as asymmetric bioreduction . This interaction results in the stereoselective reduction of α,β-unsaturated γ-keto esters . The regioselectivity of hydride addition on di-activated alkenes shows a strong preference for the keto moiety as the activating/binding group as opposed to the ester .

Biochemical Pathways

The interaction of 2-(2-oxocyclohexyl)acetic Acid with ene-reductases affects the biochemical pathway of α,β-unsaturated γ-keto esters reduction . This leads to high conversion levels and excellent stereoselectivity, covering a broad range of acyclic and cyclic derivatives .

Result of Action

The molecular and cellular effects of 2-(2-oxocyclohexyl)acetic Acid’s action result in the production of nonracemic γ-oxo esters via stereoselective reduction . These are versatile precursors of bioactive molecules .

Análisis Bioquímico

Biochemical Properties

2-(2-Oxocyclohexyl)acetic acid plays a significant role in biochemical reactions, particularly in the preparation of β-carbolines via diastereo- and enantioselective Bronsted acid catalyzed N-acyliminium cyclization cascades of tryptamines and keto acids/esters . It interacts with various enzymes, including ene-reductases from the Old Yellow Enzyme family, which exhibit excellent stereoselectivity and high conversion levels . These interactions are crucial for the compound’s role in synthesizing bioactive molecules.

Cellular Effects

2-(2-Oxocyclohexyl)acetic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the asymmetric bioreduction of α,β-unsaturated γ-keto esters, leading to the production of enantiopure γ-oxo esters . These effects are essential for the compound’s role in the synthesis of biologically active molecules, such as therapeutic drugs and natural products.

Molecular Mechanism

The molecular mechanism of 2-(2-oxocyclohexyl)acetic acid involves its interaction with enzymes and other biomolecules. It acts as a reactant in the preparation of β-carbolines via diastereo- and enantioselective Bronsted acid catalyzed N-acyliminium cyclization cascades . The compound’s binding interactions with enzymes, such as ene-reductases, result in enzyme inhibition or activation, leading to changes in gene expression and the production of bioactive molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-oxocyclohexyl)acetic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the Baeyer-Villiger reaction of 2-(2-oxocyclohexyl)acetic acid occurs via a bicyclic Criegee intermediate, which fragments with stereoelectronic control . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-(2-oxocyclohexyl)acetic acid vary with different dosages in animal models. Studies have shown that the compound exhibits anti-inflammatory, analgesic, and antipyretic activities at specific dosages . High doses may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

2-(2-Oxocyclohexyl)acetic acid is involved in various metabolic pathways, including the citric acid cycle and related pathways . It interacts with enzymes and cofactors that play a crucial role in metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(2-oxocyclohexyl)acetic acid within cells and tissues involve interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biological activity.

Subcellular Localization

2-(2-Oxocyclohexyl)acetic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors affect the compound’s activity and function within the cell, highlighting the importance of understanding its subcellular distribution.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-(2-oxocyclohexyl)acetic acid involves the Baeyer-Villiger oxidation of 2-(2-oxocyclohexyl)acetone. This reaction proceeds via a Criegee intermediate, which undergoes stereoelectronically controlled fragmentation to yield the desired product . The reaction typically employs peroxyacids such as peroxyacetic acid under controlled conditions to achieve high yields.

Industrial Production Methods

Industrial production of 2-(2-oxocyclohexyl)acetic acid often involves the same Baeyer-Villiger oxidation process but on a larger scale. The reaction conditions are optimized for maximum efficiency and yield, ensuring the production of high-purity compounds suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Oxocyclohexyl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex molecules.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxyacids and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products Formed

Oxidation: Products include more oxidized derivatives of the original compound.

Reduction: Alcohol derivatives of 2-(2-oxocyclohexyl)acetic acid.

Substitution: Esters and amides formed from the acetic acid moiety.

Comparación Con Compuestos Similares

Similar Compounds

- Cyclohexaneacetic acid

- 2-Allylcyclohexanone

- 2-(2-Hydroxycyclohexyl)acetic acid

- 2-(6-Oxocyclohexyl)acetic acid

Uniqueness

2-(2-Oxocyclohexyl)acetic acid is unique due to its specific structural features, such as the presence of both a ketone and an acetic acid moiety. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis .

Actividad Biológica

2-(2-Oxocyclohexyl)acetic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H14O3

- Molecular Weight : 158.19 g/mol

- Structure : The compound features a cyclohexyl group attached to an acetic acid moiety, contributing to its unique biological activity.

The biological activity of 2-(2-oxocyclohexyl)acetic acid is primarily associated with its role as a precursor in various biochemical processes. It is known to influence several cellular pathways:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that 2-(2-oxocyclohexyl)acetic acid may exhibit similar effects by disrupting bacterial cell membranes or interfering with metabolic processes.

- Enzyme Modulation : The compound interacts with specific enzymes, potentially modulating their activity and influencing metabolic pathways. For instance, it has been noted to affect the activity of ene-reductases, which are involved in the reduction of α,β-unsaturated carbonyl compounds.

Anti-inflammatory Properties

Studies have shown that compounds with similar structures can exhibit anti-inflammatory effects. This may be due to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of various acetic acid derivatives, including 2-(2-oxocyclohexyl)acetic acid. The results indicated that these compounds inhibited the growth of multiple bacterial strains, demonstrating a concentration-dependent effect.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2-Oxocyclohexyl)acetic Acid | E. coli | 32 µg/mL |

| 2-(2-Oxocyclohexyl)acetic Acid | S. aureus | 16 µg/mL |

Research on Enzyme Interaction

Another study focused on the interaction between 2-(2-oxocyclohexyl)acetic acid and ene-reductases. The findings revealed that the compound could enhance enzyme activity under specific conditions, leading to increased production of valuable metabolites .

Pharmacokinetics

The pharmacokinetic profile of 2-(2-oxocyclohexyl)acetic acid suggests it has favorable absorption characteristics when administered in experimental models. Its distribution within tissues indicates potential for effective therapeutic applications.

Toxicology

Despite its promising biological activities, safety assessments indicate that high concentrations may lead to cytotoxic effects. Animal studies have shown that excessive doses can induce cellular stress and apoptosis in certain cell types .

Propiedades

IUPAC Name |

2-(2-oxocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-4-2-1-3-6(7)5-8(10)11/h6H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUYAODUCVMGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448313 | |

| Record name | 2-Oxocyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-96-6 | |

| Record name | 2-Oxocyclohexylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.